The compound (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 425.47 g/mol. This compound features a complex structure characterized by a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group, along with a tert-butoxy group that enhances its solubility and stability. Its systematic IUPAC name reflects its stereochemistry and functional groups, indicating its potential utility in biochemical applications.
The biological activity of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures have been investigated for their potential as:
The synthesis of this compound typically involves several steps:
Typical reagents used include coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
This compound has several notable applications:
Interaction studies involving this compound typically focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid, which allows for comparative analysis:
Compound Name | CAS Number | Similarity | Notable Features |
---|---|---|---|
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid | 117106-20-4 | 0.95 | Contains methyl substitution |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | 104091-08-9 | 0.93 | Different stereochemistry |
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid | 122996-47-8 | 0.93 | Pyrrolidine core structure |
These compounds differ primarily in their functional groups and stereochemistry, which can significantly influence their biological activities and applications.
The systematic IUPAC name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid provides a complete structural description of the compound. The name follows hierarchical substitution rules:
The stereochemistry ensures compatibility with biological systems, as the L-threonine-derived structure mimics natural amino acid configurations.
This compound is widely recognized in peptide chemistry by abbreviated and trade names, reflecting its protective groups and amino acid backbone:
These synonyms emphasize its role as a protected threonine derivative in solid-phase peptide synthesis (SPPS). The "tBu" designation refers to the tert-butyl ether protecting the hydroxyl group, while "Fmoc" denotes the fluorenylmethoxycarbonyl group shielding the α-amino group.
The compound belongs to the Fmoc-protected amino acid family, sharing key structural and functional features with analogs like Fmoc-Ser(tBu)-OH and Fmoc-Tyr(tBu)-OH. Critical comparisons include: